7,10-Dimethylbenzo[a]pyrene
Overview
Description
7,10-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C22H16. It is a derivative of benzo[a]pyrene, characterized by the presence of two methyl groups at the 7th and 10th positions of the benzo[a]pyrene structure. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenzo[a]pyrene typically involves the alkylation of benzo[a]pyrene. One common method includes the Friedel-Crafts alkylation reaction, where benzo[a]pyrene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification techniques, can be applied to produce this compound in significant quantities for research and specialized industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of this compound-quinone.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
7,10-Dimethylbenzo[a]pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the development of cancer and other diseases related to polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 7,10-Dimethylbenzo[a]pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutagenesis and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA, causing mutations. This process is a key pathway in the compound’s carcinogenic effects .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
7-Methylbenzo[a]pyrene: A monomethylated derivative with similar chemical properties.
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacking the methyl groups.
Uniqueness: 7,10-Dimethylbenzo[a]pyrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted studies on the effects of methyl substitution on the properties of polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
7,10-dimethylbenzo[a]pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-13-6-7-14(2)20-18-11-10-16-5-3-4-15-8-9-17(12-19(13)20)22(18)21(15)16/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPGPUORAJUZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=C(C=C1)C)C=CC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212444 | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-33-6 | |
Record name | 7,10-Dimethylbenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63104-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063104336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,10-Dimethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-L30 7,10-DIMETHYLBENZO(A)PYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 7,10-Dimethylbenzo[a]pyrene in the provided articles?
A: The provided research articles primarily focus on the synthesis of this compound [, , ]. One study investigates the comparative tumor-initiating activity of this compound alongside benzo[a]pyrene and 10-methylbenzo[a]pyrene []. This suggests an interest in understanding its potential carcinogenic properties in relation to similar polycyclic aromatic hydrocarbons.
Q2: Are there any details about the synthetic routes for producing this compound?
A: While the titles of two articles mention a "new synthesis" of this compound [, ], the provided abstracts lack specific details about the synthetic procedures. To gain further insights into the reaction steps, reagents used, and yields, it would be necessary to access the full text of these publications.
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